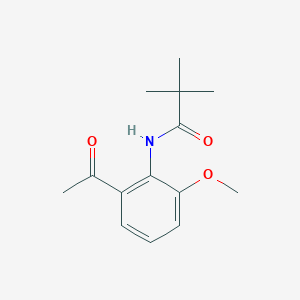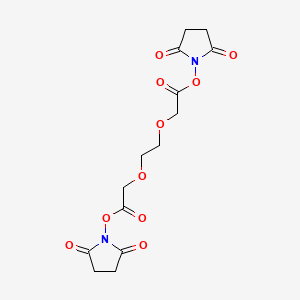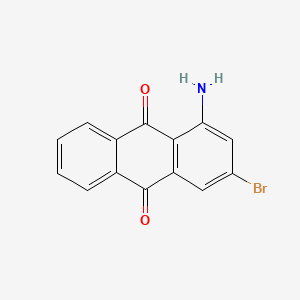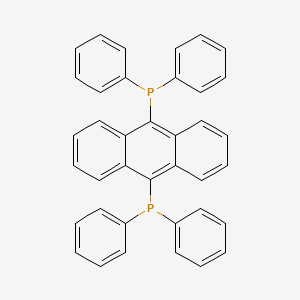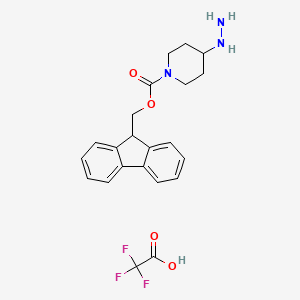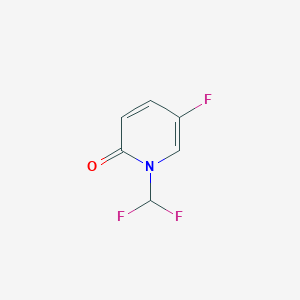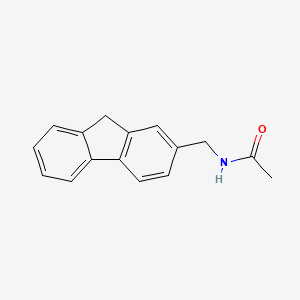
(S)-4-Hydroxy-3-methylcyclohex-2-enone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy-3-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-3-methylcyclohex-2-enone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the cyclohexenone ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy-3-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds
Applications De Recherche Scientifique
(S)-4-Hydroxy-3-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-4-Hydroxy-3-methylcyclohex-2-enone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycyclohexanone: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications.
Cyclohex-2-enone: Lacks both the hydroxyl and methyl groups, making it less versatile.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1 |
Clé InChI |
WKQJUGGDSJNWNG-ZETCQYMHSA-N |
SMILES isomérique |
CC1=CC(=O)CC[C@@H]1O |
SMILES canonique |
CC1=CC(=O)CCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


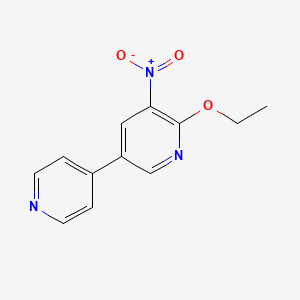
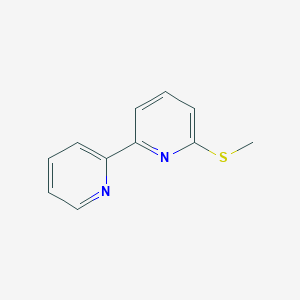

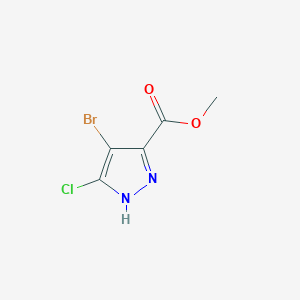
![6,9-Bis[2-(dimethylamino)ethylimino]-1,4-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B13132858.png)
